molecular formula C6H7ClN2O B1590751 4-Chloro-2-ethoxypyrimidine CAS No. 92520-02-0

4-Chloro-2-ethoxypyrimidine

Cat. No.: B1590751
CAS No.: 92520-02-0
M. Wt: 158.58 g/mol
InChI Key: ZNKCBAFPAIENRN-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as cytosine, thymine, and uracil. The presence of a chlorine atom at the 4-position and an ethoxy group at the 2-position makes this compound a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-ethoxypyrimidine can be synthesized through various methods. One common method involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature. This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, which can be further processed to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for use in various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-ethoxypyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium ethoxide, amines, or thiols in solvents like ethanol or methanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

4-Chloro-2-ethoxypyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Chloro-4-ethoxypyrimidine
  • 4,6-Dichloro-2-ethoxypyrimidine
  • 2-Ethoxypyrimidine

Comparison: 4-Chloro-2-ethoxypyrimidine is unique due to the presence of both a chlorine atom and an ethoxy group, which confer distinct reactivity and versatility in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various chemical processes .

Properties

IUPAC Name

4-chloro-2-ethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-10-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKCBAFPAIENRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70531553
Record name 4-Chloro-2-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92520-02-0
Record name 4-Chloro-2-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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